Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate

Description

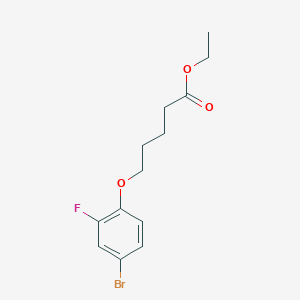

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate (CAS: 1960405-25-7) is an ester derivative characterized by a pentanoate backbone substituted with a phenoxy group bearing bromine and fluorine at the 4- and 2-positions, respectively. This compound is part of a broader class of halogenated phenoxy esters, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

ethyl 5-(4-bromo-2-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQODQMCQAISAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Effects on Halogen Composition

Key Observations :

- This may enhance membrane permeability in biological systems .

- Electron-Withdrawing Effects: Fluorine’s strong electron-withdrawing nature stabilizes the phenoxy group, influencing reactivity in nucleophilic substitutions. Difluoro derivatives (e.g., 2,4-difluoro) exhibit enhanced stability in synthetic intermediates .

Biological Activity

Ethyl 5-(4-bromo-2-fluoro-phenoxy)pentanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group with bromine and fluorine substituents, linked to a pentanoate chain. Its molecular formula is C₁₃H₁₄BrF O₂, with a molecular weight of approximately 303.18 g/mol. The presence of halogen atoms significantly influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

This compound's biological activity is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding acid that may modulate enzyme activity. The halogen substituents enhance binding affinity, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the bromine and fluorine substituents can enhance the compound's ability to inhibit bacterial growth by affecting membrane permeability or enzyme function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the halogen substituents may modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.